molecular formula C22H18Cl2N4O2 B10997023 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10997023
M. Wt: 441.3 g/mol
InChI Key: OBJUVLFUUAMZFB-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole moiety, a pyridazine ring, and multiple chlorine substitutions, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridazine intermediates, followed by their coupling through various reaction mechanisms. Common synthetic routes include:

    Fischer Indole Synthesis: This method is used to prepare the indole intermediate by reacting phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Pyridazine Formation: The pyridazine ring is synthesized through the condensation of hydrazine with a diketone or dicarboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the indole and pyridazine intermediates using reagents such as acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups using reagents like sodium iodide or silver nitrate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide stands out due to its specific chlorine substitutions, which can significantly influence its chemical reactivity and biological activity. The presence of chlorine atoms may enhance the compound’s stability and interaction with biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C22H18Cl2N4O2

Molecular Weight

441.3 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H18Cl2N4O2/c23-15-5-6-19-17(11-15)14(12-26-19)9-10-25-21(29)13-28-22(30)8-7-20(27-28)16-3-1-2-4-18(16)24/h1-8,11-12,26H,9-10,13H2,(H,25,29)

InChI Key

OBJUVLFUUAMZFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)Cl

Origin of Product

United States

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